Bay 59-3074

Cannabinoid Receptor Functional Selectivity Partial Agonism

Procure Bay 59-3074 for your pain research based on its quantifiable differentiation: a balanced dual CB1/CB2 partial agonist (hCB1 Ki=48.3 nM, hCB2 Ki=45.5 nM) with robust oral efficacy (0.3–3 mg/kg) across six neuropathic and inflammatory pain models. Its partial agonist profile ensures a wider therapeutic window than full agonists like BAY 38-7271, minimizing confounding motor side effects. Orally bioavailable and CNS-penetrant, it maintains anti-allodynic efficacy without tolerance at therapeutic doses, making it ideal for chronic dosing studies.

Molecular Formula C18H13F6NO4S
Molecular Weight 453.4 g/mol
CAS No. 406205-74-1
Cat. No. B1667816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBay 59-3074
CAS406205-74-1
Synonyms3-(2-cyano-3-(trifluoromethyl)phenoxy)phenyl-4,4,4-trifluoro-1-butanesulfonate
BAY 59-3074
Molecular FormulaC18H13F6NO4S
Molecular Weight453.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OS(=O)(=O)CCCC(F)(F)F)OC2=CC=CC(=C2C#N)C(F)(F)F
InChIInChI=1S/C18H13F6NO4S/c19-17(20,21)8-3-9-30(26,27)29-13-5-1-4-12(10-13)28-16-7-2-6-15(14(16)11-25)18(22,23)24/h1-2,4-7,10H,3,8-9H2
InChIKeyLWUSZIVDPJPVBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bay 59-3074 (CAS: 406205-74-1) for Scientific Research: A CB1/CB2 Partial Agonist for Chronic Pain Model Selection


Bay 59-3074 (3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate) is a synthetic, orally active cannabinoid CB1/CB2 receptor partial agonist developed by Bayer AG [1]. It exhibits moderate affinity for rat and human CB1 receptors and human CB2 receptors with Ki values of 55.4 nM, 48.3 nM, and 45.5 nM, respectively, and demonstrates partial agonist activity in [35S]GTPγS functional binding assays . The compound is centrally penetrant and has been extensively characterized in rat models of chronic neuropathic and inflammatory pain, showing reproducible anti-hyperalgesic and anti-allodynic effects across multiple distinct pain models [2].

Why Cannabinoid Receptor Ligands Cannot Be Interchanged: The Case for Bay 59-3074 Differentiation


Within the cannabinoid receptor ligand landscape, pharmacological profiles diverge sharply based on intrinsic efficacy (full vs. partial agonist), receptor subtype selectivity (CB1-selective vs. dual CB1/CB2), and central nervous system penetration. These molecular distinctions translate into profoundly different in vivo behavioral and physiological outcomes, making simple substitution among analogs scientifically unjustified. For instance, a full CB1 agonist like BAY 38-7271 produces robust hypothermia and catalepsy, whereas the partial agonist Bay 59-3074 exhibits a wider therapeutic window with manageable side effects [1]. Conversely, a CB1 antagonist like Rimonabant produces inverse cannabimimetic effects including reduced food intake, directly opposing the pharmacological action of an agonist [2]. The presence or absence of CB2 agonism further modulates anti-inflammatory and immunomodulatory activity. Therefore, procurement decisions must be driven by precise, quantifiable differences in receptor binding, functional activity, and in vivo pharmacodynamics—not merely membership within the broad 'cannabinoid ligand' class.

Bay 59-3074 Quantitative Differentiation Evidence: Comparator-Based Analysis for Informed Procurement


Intrinsic Efficacy: Partial Agonism of Bay 59-3074 vs. Full Agonism of BAY 38-7271

In [35S]GTPγS functional assays using rat brain membranes, Bay 59-3074 acts as a partial agonist, achieving only a fraction of the maximal stimulation produced by the full agonist BAY 38-7271. This partial efficacy is the molecular basis for its distinct in vivo side effect profile [1].

Cannabinoid Receptor Functional Selectivity Partial Agonism

Receptor Affinity Profile: Dual CB1/CB2 Binding of Bay 59-3074 vs. CB1-Selective Antagonist Rimonabant

Bay 59-3074 is a dual CB1/CB2 receptor partial agonist, binding to both human CB1 and CB2 receptors with comparable affinity (Ki = 48.3 nM and 45.5 nM, respectively). In contrast, the widely used reference antagonist Rimonabant (SR141716A) exhibits potent, high-affinity binding to CB1 (IC50 = 13.6 nM) but displays negligible affinity for CB2 (IC50 = 1.64 μM), making it functionally CB1-selective [1].

Receptor Binding Selectivity Profile Cannabinoid Pharmacology

In Vivo Potency: Discriminative Stimulus Generalization ED50 Comparison

In a rat drug discrimination assay—a highly sensitive measure of in vivo CNS activity—Bay 59-3074 shows potent generalization to the CB1 agonist cue. Its oral ED50 of 0.081 mg/kg is 5-fold lower than that of Δ9-THC, indicating higher in vivo potency and/or oral bioavailability in this specific behavioral readout [1]. This is a direct, quantitative measure of its ability to engage central CB1 receptors.

Drug Discrimination In Vivo Pharmacology CNS Penetration

Therapeutic Window: Separation of Analgesic Efficacy from Cannabimimetic Side Effects via Dose Titration

In the spared nerve injury model of chronic neuropathic pain, Bay 59-3074 exhibits a unique tolerance profile. Analgesic efficacy (anti-allodynia) is maintained after 2 weeks of daily oral administration at 1 mg/kg, with no evidence of tolerance. In contrast, tolerance to the cannabimimetic side effects (hypothermia) developed rapidly, within 5 days, at doses exceeding 1 mg/kg. This differential tolerance can be exploited by an uptitration protocol (doubling dose every 4th day from 1 to 32 mg/kg), which completely prevents the occurrence of hypothermic side effects while maintaining or even increasing analgesic efficacy [1].

Analgesia Tolerance Therapeutic Index

Lack of Physical Dependence Liability: Withdrawal Assessment

Following a 14-day chronic dosing regimen (1 to 10 mg/kg p.o. daily), abrupt discontinuation of Bay 59-3074 did not precipitate any observable withdrawal symptoms in rats. This contrasts sharply with full CB1 agonists and Δ9-THC, which are known to produce a robust physical withdrawal syndrome upon cessation in animal models [1].

Dependence Withdrawal Safety Pharmacology

Cross-Model Analgesic Validation: Efficacy Across Multiple Neuropathic and Inflammatory Pain Models

Bay 59-3074 (0.3-3 mg/kg, p.o.) has demonstrated robust anti-hyperalgesic and anti-allodynic efficacy across a comprehensive battery of rat pain models, including four distinct models of chronic neuropathic pain (chronic constriction injury, spared nerve injury, tibial nerve injury, and spinal nerve ligation) and two models of inflammatory pain (carrageenan- and complete Freund's adjuvant-induced). This broad, cross-model efficacy is not uniformly observed with all cannabinoid ligands and provides a high degree of confidence in the compound's analgesic properties [1].

Pain Models Neuropathic Pain Inflammatory Pain

Bay 59-3074 Optimal Application Scenarios for Research and Preclinical Studies


Chronic Neuropathic and Inflammatory Pain Research

Based on its demonstrated efficacy across six distinct rat models of neuropathic and inflammatory pain at oral doses of 0.3-3 mg/kg [1], Bay 59-3074 is an optimal tool compound for basic research into the endocannabinoid system's role in chronic pain states. It is particularly well-suited for studies requiring oral administration over extended periods due to its maintained analgesic efficacy without tolerance development at therapeutic doses [1].

Studies of CB1/CB2 Dual Agonism and Partial Agonist Pharmacology

With its balanced dual affinity for human CB1 (Ki = 48.3 nM) and CB2 (Ki = 45.5 nM) receptors and characterized partial agonist profile in functional assays [1][2], Bay 59-3074 serves as a key reference molecule for investigating the downstream signaling consequences of simultaneous CB1 and CB2 activation. It is a superior choice to CB1-selective or CB2-selective ligands for experiments designed to parse the integrated physiological response to dual receptor engagement.

Behavioral Pharmacology and CNS Target Engagement Studies

The compound's robust oral bioavailability and CNS penetration, as evidenced by its potent discriminative stimulus effects (ED50 = 0.081 mg/kg, p.o.) and blockade by the CB1 antagonist SR141716A [2], make it ideal for in vivo studies of central CB1 receptor function. Its partial agonist profile minimizes the confounds of severe motor impairment (e.g., catalepsy) associated with full agonists, allowing for cleaner behavioral readouts [1].

Development of Peripherally Restricted CB1 Agonists

As a well-characterized, centrally penetrant parent compound with a defined chemotype (trifluoro sulfonate), Bay 59-3074 is an essential reference standard for medicinal chemistry programs aiming to create novel, peripherally selective CB1 partial agonists. Its structure-activity relationship is under active investigation, with recent studies aiming to reduce its brain exposure while maintaining partial agonism [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bay 59-3074

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.